molecular formula C23H32N4O4 B12390144 Enpp-1-IN-16

Enpp-1-IN-16

货号: B12390144
分子量: 428.5 g/mol
InChI 键: USKNLBGKOOFYMG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Enpp-1-IN-16 involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . Specific synthetic routes and detailed reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain.

化学反应分析

Types of Reactions: Enpp-1-IN-16 primarily undergoes hydrolysis reactions catalyzed by ENPP1. It hydrolyzes cyclic GMP-AMP (cGAMP) to produce AMP and GMP .

Common Reagents and Conditions:

Major Products:

  • AMP (Adenosine Monophosphate)
  • GMP (Guanosine Monophosphate)

科学研究应用

Mechanism of Action of Enpp-1-IN-16

This compound functions primarily as an inhibitor of ENPP1, thereby preventing the hydrolysis of cGAMP. This inhibition leads to enhanced activation of the cGAS-STING pathway, promoting a robust immune response against tumors. The compound has shown promising results in preclinical models by increasing the expression levels of interferon-beta (IFN-β), which is vital for stimulating innate immunity .

Applications in Cancer Immunotherapy

1. Targeting Tumor Microenvironment:

  • Immune Modulation: this compound has been shown to alter the immune landscape within tumors by decreasing the population of myeloid-derived suppressor cells (MDSCs) and promoting T-cell infiltration. This shift can enhance the efficacy of other immunotherapeutic agents .
  • Combination Therapies: The compound can be effectively combined with immune checkpoint inhibitors and radiotherapy to improve clinical outcomes by leveraging multiple mechanisms of action against tumors .

2. Case Studies:

  • Breast Cancer: In models of HER2-positive breast cancer, inhibition of ENPP1 using compounds like this compound led to significant tumor growth reduction and increased T-cell activity within the tumor microenvironment. These findings suggest that targeting ENPP1 can convert "immune-cold" tumors into "immune-hot" ones, facilitating better responses to immunotherapy .
  • Lung Cancer Models: Preclinical studies have demonstrated that this compound reduces tumor progression and metastasis in lung cancer models by enhancing cytotoxic T-cell responses and altering cytokine profiles favorably towards anti-tumor immunity .

Data Tables

Application Area Effect of this compound Reference
Immune ModulationIncreased T-cell infiltration; reduced MDSCs
Combination TherapyEnhanced efficacy with immune checkpoint inhibitors
Breast CancerDecreased tumor growth; improved immune response
Lung CancerReduced metastasis; improved T-cell activation

生物活性

Enpp-1-IN-16 is a small molecule inhibitor targeting ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme implicated in various biological processes, including purinergic signaling and immune modulation. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Overview of ENPP1

ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in the metabolism of extracellular nucleotides. It is primarily known for its enzymatic activities that include hydrolyzing ATP to AMP and generating inorganic pyrophosphate (PPi), which is essential for preventing pathological mineralization in tissues. Dysregulation of ENPP1 has been linked to several diseases, including cancer and vascular calcification disorders .

This compound inhibits the enzymatic activity of ENPP1, thereby affecting various pathways:

  • Purinergic Signaling : By inhibiting ENPP1, this compound enhances ATP levels in the extracellular space, which can potentiate purinergic signaling pathways that regulate immune responses .
  • cGAS-STING Pathway : ENPP1 hydrolyzes cyclic GMP-AMP (cGAMP), a crucial second messenger in the STING pathway, which is vital for innate immune responses against tumors. Inhibition of ENPP1 can prolong cGAMP activity, enhancing anti-tumor immunity .

Cancer Therapeutics

Research indicates that high levels of ENPP1 are associated with poor prognosis in various cancers, including breast and lung cancer. Inhibitors like this compound are being explored as potential therapeutic agents to enhance immune responses against tumors:

  • Immune Modulation : this compound has shown promise in reversing the immunosuppressive tumor microenvironment by decreasing myeloid-derived suppressor cells (MDSCs) and promoting T-cell activation .
  • Case Studies : In preclinical models, treatment with this compound resulted in reduced tumor growth and improved survival rates when combined with immunotherapies such as checkpoint inhibitors .

Vascular Calcification Disorders

ENPP1 deficiency leads to severe vascular calcifications due to disrupted PPi generation. This compound may provide therapeutic benefits by restoring normal mineralization processes:

  • Clinical Observations : Patients with generalized arterial calcification of infancy (GACI) exhibit life-threatening vascular calcifications due to ENPP1 mutations. Targeting ENPP1 with small molecules could mitigate these effects by normalizing extracellular nucleotide levels .

Data Tables

The following tables summarize key findings related to the biological activity of this compound.

Study Findings Implications
Study 1Inhibition of ENPP1 enhanced anti-tumor immunity via cGAS-STING pathway activation.Potential use in combination with immunotherapies.
Study 2This compound reduced MDSC infiltration in tumor models.Suggests reversal of immunosuppressive microenvironment.
Study 3Increased ATP levels correlated with enhanced purinergic signaling.May improve therapeutic outcomes in cancer treatments.

属性

分子式

C23H32N4O4

分子量

428.5 g/mol

IUPAC 名称

tert-butyl 8-(6,7-dimethoxyquinazolin-4-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C23H32N4O4/c1-22(2,3)31-21(28)27-11-8-23(14-27)6-9-26(10-7-23)20-16-12-18(29-4)19(30-5)13-17(16)24-15-25-20/h12-13,15H,6-11,14H2,1-5H3

InChI 键

USKNLBGKOOFYMG-UHFFFAOYSA-N

规范 SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。